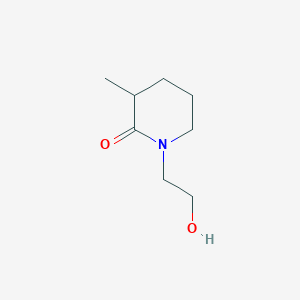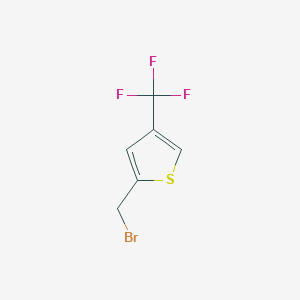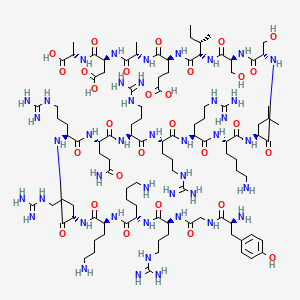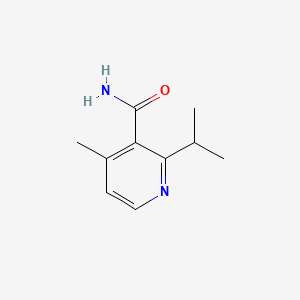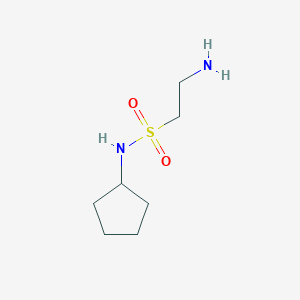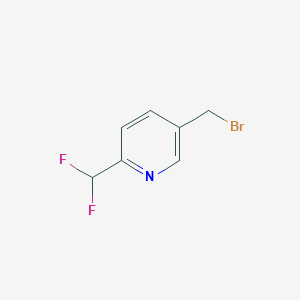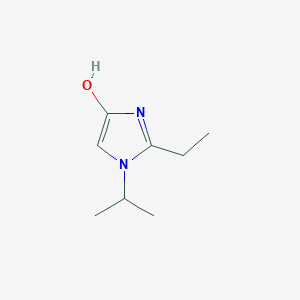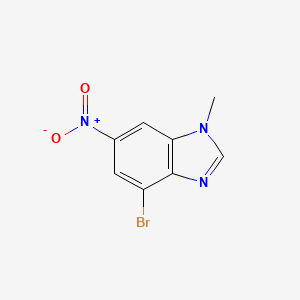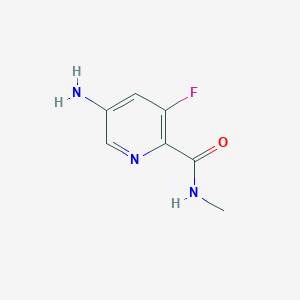![molecular formula C20H25N3O4 B13921970 Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 103878-85-9](/img/structure/B13921970.png)
Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(3-(benzyloxy)picolinamido)ethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a picolinamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(3-(benzyloxy)picolinamido)ethyl)carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Picolinamido Intermediate: The starting material, 3-(benzyloxy)picolinic acid, is reacted with an appropriate amine to form the picolinamido intermediate.
Coupling with tert-Butyl Carbamate: The picolinamido intermediate is then coupled with tert-butyl carbamate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the picolinamido moiety, potentially converting it to the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl (2-(3-(benzyloxy)picolinamido)ethyl)carbamate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the picolinamido moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl (2-(3-(benzyloxy)benzamido)ethyl)carbamate
- tert-Butyl (2-(3-(benzyloxy)phenylamido)ethyl)carbamate
Uniqueness:
- The presence of the picolinamido moiety distinguishes tert-butyl (2-(3-(benzyloxy)picolinamido)ethyl)carbamate from other similar compounds. This unique structural feature imparts specific binding properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
103878-85-9 |
|---|---|
Molecular Formula |
C20H25N3O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3-phenylmethoxypyridine-2-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C20H25N3O4/c1-20(2,3)27-19(25)23-13-12-22-18(24)17-16(10-7-11-21-17)26-14-15-8-5-4-6-9-15/h4-11H,12-14H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
HUYJFCXLYUKGPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


